

Solubility of 1-Bromo-3-methoxy-5-methylbenzene in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-3-methoxy-5-methylbenzene

Cat. No.: B1337752

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1-Bromo-3-methoxy-5-methylbenzene** in Common Organic Solvents

Executive Summary

1-Bromo-3-methoxy-5-methylbenzene (CAS No. 29578-83-4), also known as 3-Bromo-5-methoxytoluene, is a substituted aromatic compound with significant utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[1] ^[2] Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on a benzene ring provides a versatile scaffold for constructing more complex molecules.^[3] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, process optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of **1-Bromo-3-methoxy-5-methylbenzene**. It begins by examining the molecular structure and physicochemical properties of the compound to establish a theoretical framework for its solubility based on intermolecular forces. The guide then presents a detailed discussion of its expected solubility in common non-polar, polar aprotic, and polar protic solvents. Recognizing the scarcity of published quantitative data, this guide emphasizes the underlying chemical principles and provides a robust, step-by-step experimental protocol for the systematic

determination of solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.

Physicochemical Properties of 1-Bromo-3-methoxy-5-methylbenzene

Understanding the inherent properties of a solute is the first step in predicting its solubility behavior. The structure dictates the physical and chemical properties that govern how it interacts with different solvent environments.

Chemical Structure and Identifiers:

- IUPAC Name: **1-Bromo-3-methoxy-5-methylbenzene**
- Synonyms: 3-Bromo-5-methoxytoluene, 3-Bromo-5-methylanisole[4]
- CAS Number: 29578-83-4[5]
- Molecular Formula: C₈H₉BrO[6]
- Molecular Weight: 201.06 g/mol [6]

The molecule consists of a central benzene ring, which is inherently non-polar and hydrophobic.[1] The three substituents each contribute distinct electronic and steric properties:

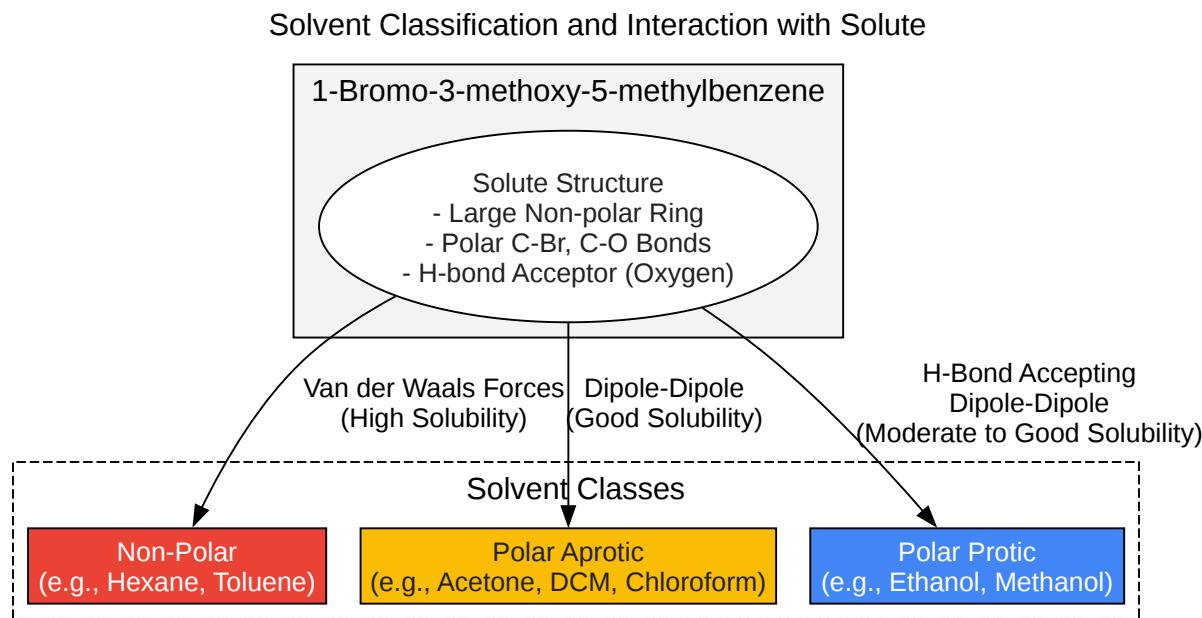
- Methoxy Group (-OCH₃): This ether group introduces polarity due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.[7][8] It is an electron-donating group that can influence the reactivity of the aromatic ring.[1]
- Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond and contributing to the molecule's overall dipole moment. It also increases the molecular weight and van der Waals forces.[1]
- Methyl Group (-CH₃): This is a non-polar, hydrophobic alkyl group.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid or solid	[1][9]
Melting Point	52 °C	[9][10]
Boiling Point	228 °C	[9][10]
Density	1.378 g/cm ³	[9][10]
Water Solubility	Limited / Sparingly soluble	[1][6]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. [11] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.


For **1-Bromo-3-methoxy-5-methylbenzene**, the key interactions are:

- Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction for the non-polar benzene ring and methyl group. Non-polar solvents will interact favorably through these forces.
- Dipole-Dipole Interactions: The polar C-O and C-Br bonds create a molecular dipole, allowing for interactions with other polar molecules (polar aprotic and protic solvents).
- Hydrogen Bonding: The molecule itself cannot act as a hydrogen bond donor. However, the lone pairs on the methoxy oxygen can act as a hydrogen bond acceptor, allowing for favorable interactions with polar protic solvents like alcohols.[8]

The large, hydrophobic benzene ring is the dominant feature, suggesting that the compound will generally have good solubility in organic solvents, while its solubility in water will be very limited.[1]

Solubility Profile in Common Organic Solvents

Based on the theoretical principles, we can predict the solubility of **1-Bromo-3-methoxy-5-methylbenzene** across different classes of organic solvents.

[Click to download full resolution via product page](#)

Caption: Predicted interactions governing solubility.

Table 2: Predicted Solubility of **1-Bromo-3-methoxy-5-methylbenzene**

Solvent	Class	Key Interaction(s)	Predicted Solubility	Rationale / Citation
Water (H ₂ O)	Polar Protic	---	Insoluble	The large hydrophobic aromatic system dominates, making it immiscible with water. [1] [6]
Hexane (C ₆ H ₁₄)	Non-Polar	Van der Waals	Highly Soluble	The non-polar nature of hexane interacts favorably with the large aromatic ring of the solute. [12]
Toluene (C ₇ H ₈)	Non-Polar	Van der Waals, π -stacking	Highly Soluble	As an aromatic solvent, toluene has very similar intermolecular forces to the solute's benzene ring.
Dichloromethane (CH ₂ Cl ₂)	Polar Aprotic	Dipole-Dipole	Highly Soluble	The polarity of both solute and solvent allows for strong dipole-dipole interactions.
Chloroform (CHCl ₃)	Polar Aprotic	Dipole-Dipole	Soluble	Solubility in chloroform is confirmed by chemical supplier data. [9] [13]

Acetone (C ₃ H ₆ O)	Polar Aprotic	Dipole-Dipole	Soluble	Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. [14]
Ethyl Acetate (C ₄ H ₈ O ₂)	Polar Aprotic	Dipole-Dipole	Soluble	Its moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent.
Methanol (CH ₃ OH)	Polar Protic	H-Bond Accepting, Dipole	Soluble	Can act as a hydrogen bond donor to the solute's methoxy group. The small alkyl chain minimizes hydrophobic repulsion.
Ethanol (C ₂ H ₅ OH)	Polar Protic	H-Bond Accepting, Dipole	Moderately Soluble	Similar to methanol, but the slightly longer alkyl chain may slightly decrease solubility compared to methanol. Aromatic ethers generally have reduced solubility in ethanol. [15]

Diethyl Ether (C ₄ H ₁₀ O)	Polar Aprotic	Dipole-Dipole, Van der Waals	Highly Soluble	Ethers are excellent solvents for other ethers and aromatic compounds due to similar polarities and structures. [16] [17]
---	---------------	---------------------------------	----------------	--

Experimental Protocol for Solubility Determination

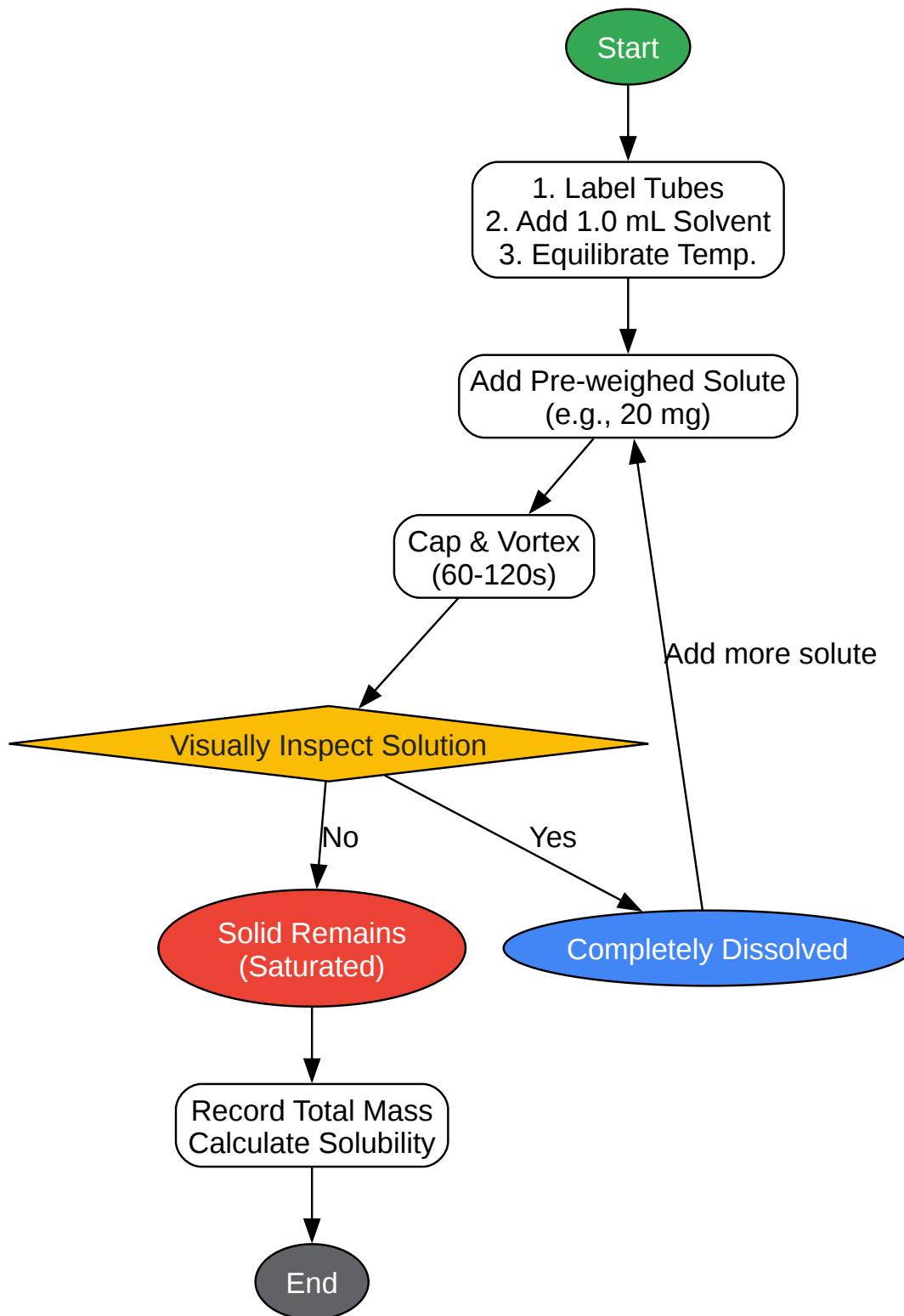
The following protocol provides a reliable, self-validating method for determining the qualitative and semi-quantitative solubility of a compound like **1-Bromo-3-methoxy-5-methylbenzene**. The procedure is adapted from standard organic chemistry laboratory techniques.[\[11\]](#)[\[18\]](#)[\[19\]](#)

Objective: To determine the solubility of **1-Bromo-3-methoxy-5-methylbenzene** in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

- **1-Bromo-3-methoxy-5-methylbenzene**
- Selected solvents (e.g., from Table 2)
- Analytical balance (± 0.1 mg)
- Small test tubes or vials (e.g., 13x100 mm) with caps
- Vortex mixer
- Graduated pipettes or micropipettes
- Constant temperature water bath

Protocol Steps:


- Preparation:
 - Label a clean, dry test tube for each solvent to be tested.
 - Ensure all solvents are at the desired experimental temperature by placing them in the water bath.
- Solvent Addition:
 - Accurately dispense a fixed volume of the first solvent (e.g., 1.0 mL) into its corresponding labeled test tube.
- Initial Solute Addition (Qualitative Assessment):
 - Weigh a small, fixed amount of **1-Bromo-3-methoxy-5-methylbenzene** (e.g., 20 mg).
 - Add the solute to the solvent in the test tube.
 - Cap the tube and vortex for 60 seconds.
 - Visually inspect the solution against a contrasting background. If the solid completely dissolves, it is considered "soluble" at this concentration. If any solid remains, it is "insoluble" or "sparingly soluble."[\[11\]](#)
- Semi-Quantitative Determination (Saturation Point):
 - If the initial amount dissolved, continue adding pre-weighed portions of the solute (e.g., 10-20 mg increments) to the same test tube.
 - After each addition, cap the tube and vortex for 1-2 minutes to ensure thorough mixing and facilitate dissolution.
 - Allow the tube to rest in the constant temperature bath for 5-10 minutes to reach thermal equilibrium and allow any undissolved solid to settle.
 - Continue this process until a small amount of solid solute remains undissolved even after extended vortexing, indicating that the solution is saturated.

- Calculation:
 - Record the total mass of solute that was added and fully dissolved.
 - Calculate the solubility in units of mg/mL or g/100 mL. For example: Solubility (mg/mL) = Total Mass of Solute Dissolved (mg) / Volume of Solvent (mL)
- Repeat:
 - Repeat steps 2-5 for each solvent being tested.

Self-Validation and Trustworthiness:

- Equilibrium: Ensuring the solution is saturated and at thermal equilibrium is critical. Allowing the sample to rest between additions helps validate that the saturation point has truly been reached.
- Reproducibility: Perform the determination in triplicate for key solvents to ensure the results are consistent and reliable.
- Purity: The purity of both the solute and the solvents can significantly impact solubility. Use high-purity reagents for accurate results.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for experimental solubility measurement.

Applications and Implications

A thorough understanding of the solubility of **1-Bromo-3-methoxy-5-methylbenzene** is critical for its practical application:

- **Organic Synthesis:** The choice of solvent is crucial for reaction success. A solvent must dissolve reactants to allow for effective mixing and interaction. The high solubility of this compound in aprotic solvents like dichloromethane and ethers makes them excellent choices for reactions such as nucleophilic substitutions or metal-catalyzed cross-couplings.
- **Purification:** Solubility differences are the basis of purification techniques. For recrystallization, an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.^[16] The data in Table 2 can guide the selection of appropriate solvent/anti-solvent systems.
- **Chromatography:** In both normal and reversed-phase chromatography, solvent selection (the mobile phase) is critical for achieving separation. The solubility of the compound in potential mobile phases determines its retention behavior.^[20]
- **Drug Development & Formulation:** For compounds that are intermediates in drug synthesis, their solubility impacts reaction work-up and purification. If a derivative were to be developed as an active pharmaceutical ingredient (API), its solubility in aqueous and non-aqueous media would be a critical determinant of its bioavailability and formulation strategy.

Conclusion

1-Bromo-3-methoxy-5-methylbenzene is a hydrophobic, substituted aromatic ether with good to excellent solubility in a wide range of common organic solvents, from non-polar hydrocarbons to polar aprotic and protic media. Its solubility is primarily driven by van der Waals forces and dipole-dipole interactions, with hydrogen bond acceptance playing a role in protic solvents. Its solubility in water is negligible. While precise quantitative data is not widely available in the literature, its solubility profile can be reliably predicted from its molecular structure and confirmed using standardized experimental protocols. This knowledge is essential for leveraging the full potential of this versatile chemical intermediate in research, development, and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 29578-83-4: 1-Bromo-3-methoxy-5-methylbenzene [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-5-methoxytoluene | 29578-83-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alcohols and Ethers [chemed.chem.purdue.edu]
- 9. 1-BROMO-3-METHOXY-5-METHYLBENZENE | 29578-83-4 [chemicalbook.com]
- 10. 1-BROMO-3-METHOXY-5-METHYLBENZENE | 29578-83-4 [amp.chemicalbook.com]
- 11. chem.ws [chem.ws]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 1-BROMO-3-METHOXY-5-METHYLBENZENE CAS#: 29578-83-4 [m.chemicalbook.com]
- 14. ncert.nic.in [ncert.nic.in]
- 15. Phenol ether - Wikipedia [en.wikipedia.org]
- 16. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. academic.oup.com [academic.oup.com]

- To cite this document: BenchChem. [Solubility of 1-Bromo-3-methoxy-5-methylbenzene in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337752#solubility-of-1-bromo-3-methoxy-5-methylbenzene-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com